molecular formula C11H18BrN3O B1374185 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine CAS No. 1463800-49-8

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine

Cat. No.: B1374185
CAS No.: 1463800-49-8
M. Wt: 288.18 g/mol
InChI Key: FXCVWEOHVAKVCG-UHFFFAOYSA-N
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Description

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine (CAS 1463800-49-8) is a high-purity chemical compound supplied with a minimum purity of 95% . This brominated small molecule features a unique hybrid structure combining a 4-bromo-1H-pyrazole ring with a 4-isopropylmorpholine moiety, resulting in a molecular formula of C11H18BrN3O and a molecular weight of 288.18 g/mol . The integration of a pyrazole ring, a scaffold renowned for its diverse biological and pharmaceutical properties, with a morpholine group, makes this compound a valuable intermediate in medicinal chemistry and drug discovery research . Pyrazole-containing compounds are known to exhibit interesting coordination properties, making them useful in the synthesis of metal-organic frameworks (MOFs) and in the extraction of metal ions . The presence of both nitrogen and oxygen heteroatoms in its structure allows this compound to engage in various non-covalent interactions, including hydrogen bonding, which can be a critical driving force in supramolecular chemistry and crystal engineering . This reagent is provided strictly for research and development applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, particularly in exploring structure-activity relationships or developing new materials with specific supramolecular architectures.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]-4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3O/c1-9(2)14-3-4-16-11(7-14)8-15-6-10(12)5-13-15/h5-6,9,11H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCVWEOHVAKVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromo-1H-pyrazole Intermediate

Selective bromination of pyrazole at the 4-position is a critical step. Literature and patent data indicate that bromination can be performed using brominating agents such as phosphorus tribromide or N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or decomposition.

  • For example, bromination in DMF at elevated temperatures (~120°C) yields 4-bromo-pyrazole derivatives efficiently.

Synthesis of 4-(Propan-2-yl)morpholine

The 4-(propan-2-yl)morpholine moiety is prepared by alkylation of morpholine at the 4-position with isopropyl halides or via reductive amination strategies:

  • Alkylation of morpholine with isopropyl bromide or chloride under basic conditions (e.g., with potassium carbonate) in polar aprotic solvents such as DMF or acetonitrile.
  • Alternatively, reductive amination using acetone and morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield 4-(propan-2-yl)morpholine selectively.

Coupling of 4-Bromo-1H-pyrazole with 4-(Propan-2-yl)morpholine

The key step is the formation of the methylene linkage between the pyrazole and morpholine rings. This is typically achieved by:

Representative Preparation Method from Literature Data

A detailed method adapted from similar pyrazole-morpholine derivatives is as follows:

Step Reagents and Conditions Yield Notes
1. Bromination of pyrazole Pyrazole + Phosphorus tribromide in DMF, 120°C, 2 h ~80% Selective 4-bromo substitution
2. Preparation of 4-(propan-2-yl)morpholine Morpholine + isopropyl bromide, K2CO3, DMF, 80°C, 6 h 75-85% Alkylation at 4-position
3. Coupling reaction 4-bromo-1H-pyrazole-1-methyl bromide + 4-(propan-2-yl)morpholine, CuI, Cs2CO3, N,N-dimethylcyclohexane-1,2-diamine, DMF, 120°C, 6 h 30-40% Ullmann-type coupling with purification by silica gel chromatography

Detailed Experimental Findings

  • Bromination: The use of phosphorus tribromide in DMF at 120–125°C leads to efficient bromination of pyrazole at the 4-position with minimal side products. The reaction requires careful temperature control to avoid decomposition.

  • Morpholine Alkylation: Alkylation of morpholine with isopropyl halides proceeds smoothly under basic conditions. Cesium carbonate is preferred for higher yields and cleaner reactions.

  • Coupling Reaction: Copper(I)-catalyzed coupling using copper iodide and cesium carbonate in DMF with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) facilitates the formation of the pyrazolylmethyl linkage to morpholine. Reaction times of 1.5 to 6 hours at 120–130°C are typical. The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography.

  • Purification: Column chromatography using gradients of chloroform/methanol or hexane/ethyl acetate is effective for isolating the pure target compound. Crystallization from isopropyl ether or ethyl acetate can further improve purity.

Summary Table of Preparation Conditions

Stage Reaction Type Reagents Solvent Temperature Time Yield (%) Notes
1 Bromination Pyrazole + PBr3 DMF 120°C 2 h ~80 Selective 4-bromo substitution
2 Alkylation Morpholine + isopropyl bromide + K2CO3 DMF 80°C 6 h 75-85 4-position alkylation
3 Coupling 4-bromo-pyrazolylmethyl bromide + 4-(propan-2-yl)morpholine + CuI + Cs2CO3 + diamine DMF 120-130°C 1.5-6 h 30-40 Ullmann-type coupling

Research and Industrial Considerations

  • The overall yield is moderate due to the coupling step, which can be optimized by ligand selection and reaction conditions.
  • Use of copper catalysis provides a cost-effective and scalable method.
  • Reaction conditions must be optimized to prevent debromination or side reactions.
  • Purity above 98% is achievable with careful chromatographic purification and crystallization.
  • Environmental and safety considerations favor the use of DMF and copper catalysis over more hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components allow for interaction with various biological targets.

Potential Therapeutic Areas :

  • Anti-inflammatory Activity : Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammation-related conditions.
  • Anticancer Properties : The brominated pyrazole structure is known to interact with specific enzymes involved in cancer progression, suggesting potential anticancer activity.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the synthesis of more complex molecules.

Common Reactions :

  • Substitution Reactions : The presence of the bromine atom facilitates nucleophilic substitution, enabling the introduction of different functional groups.
  • Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks.

Agricultural Chemistry

Research has explored the use of this compound in agrochemical applications, particularly as a potential pesticide or herbicide.

Mechanism of Action :
The compound's interaction with plant enzymes may inhibit growth or induce stress responses in target pests or weeds, showcasing its potential as a bioactive agent in agriculture.

Data Tables

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnti-inflammatory and anticancer studies
Chemical SynthesisBuilding block for complex organic compounds
Agricultural ChemistryPotential pesticide/herbicide

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives revealed that compounds similar to 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Synthesis of Novel Derivatives

Research focusing on the synthesis of derivatives from this compound demonstrated its versatility as a precursor for creating novel molecules with enhanced biological activities. These derivatives were tested for their effectiveness against microbial strains, showing promising antibacterial properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Pyrazole-Morpholine Derivatives

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T5) Benzonitrile instead of morpholine Lacks morpholine ring; higher polarity
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines Morpholinomethyl group; pyrimidine core Additional pyrimidine ring; longer linker chain
2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid Acetic acid linker; methyl-pyrazole Increased hydrogen-bonding capacity via COOH group
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine Benzoyl and pyridinyl groups Bulkier aromatic substituents; altered electronics

Key Observations :

  • The target compound’s isopropyl-substituted morpholine distinguishes it from derivatives with unsubstituted morpholine (e.g., T5 in ), enhancing steric bulk and lipophilicity.
  • Unlike pyrimidine-containing analogs (), the absence of a fused heterocycle in the target compound may reduce molecular weight and improve metabolic stability.

Key Observations :

  • The target compound’s synthesis likely involves straightforward alkylation, contrasting with sulfonamide derivatives requiring multi-step cyclocondensation ().
  • Bromine at the pyrazole 4-position (common in ) facilitates downstream modifications, similar to other halogenated analogs.
Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Reference
Target Compound ~327.2 Not reported ~2.8 N/A
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) 575.91 129–130 ~4.1
2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid 265.3 Not reported ~0.5

Key Observations :

  • The target compound’s predicted LogP (~2.8) indicates moderate lipophilicity, intermediate between polar acetic acid derivatives () and highly lipophilic sulfonamides ().
  • Bromine’s electron-withdrawing effect may lower solubility compared to chlorine-substituted analogs (e.g., Compound 17 in ).

Biological Activity

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine, with the CAS number 1463800-49-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18BrN3OC_{11}H_{18}BrN_3O, with a molecular weight of 288.18 g/mol. The structure features a morpholine ring substituted with a bromo-pyrazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₈BrN₃O
Molecular Weight288.18 g/mol
CAS Number1463800-49-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in ACS Omega evaluated several pyrazole derivatives and found that compounds with similar structures exhibited inhibition zones against pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored extensively in recent literature. Pyrazole derivatives have shown promise as effective agents against various cancer cell lines.

Research Findings

A review focusing on pyrazole biomolecules highlighted their cytotoxic effects on different cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibitory effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values reported in the low micromolar range .

Cell LineIC50 (µM)Reference
MCF73.79
A54926
HepG20.71

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar pyrazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds can mitigate oxidative stress within cells, contributing to their anticancer effects .

Q & A

Q. Key Reaction Parameters

ReagentSolventTime (h)Purification MethodYield Range
Morpholine, formaldehydeEthanol10Recrystallization (EtOH)60-75%
---Column chromatography70-85%

How can structural contradictions in X-ray crystallography data of this compound be resolved?

Advanced Structural Analysis
Contradictions in crystallographic data (e.g., unit cell parameters, hydrogen bonding) require rigorous validation:

  • Refinement Protocols : Use high-resolution datasets (R factor < 0.05) and ensure data-to-parameter ratios >15:1 to minimize overfitting .
  • Hydrogen Bonding Validation : Compare observed interactions (e.g., N–H⋯O, O–H⋯O) with computational models (DFT or MD simulations) .
  • Temperature Control : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. Example Crystallographic Data

Parameter
Space GroupP1P1
R Factor0.0430.052
Data/Parameter Ratio18.5:115.2:1

Which spectroscopic techniques are critical for characterizing this compound?

Q. Basic Characterization Workflow

  • NMR : Confirm substitution patterns (e.g., morpholine CH₂ protons at δ 3.5–4.0 ppm; pyrazole C-Br coupling in 13C^{13}\text{C} spectra) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₉BrN₃O: calc. 300.06) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ if present) .

What strategies address discrepancies in biological activity data across assay conditions?

Q. Advanced Data Reconciliation

  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across replicates; outliers may indicate experimental variability .
  • Mechanistic Profiling : Pair activity data with target engagement assays (e.g., SPR for binding kinetics) to confirm on-target effects .

How does the morpholine ring’s conformation affect pharmacological interactions?

Q. Advanced Pharmacological Design

  • Conformational Analysis : X-ray data () show morpholine adopts a chair conformation, enabling optimal hydrogen bonding with residues like Asp189 in proteases .
  • SAR Optimization : Introduce substituents at the 4-isopropyl position to modulate lipophilicity (ClogP) and improve blood-brain barrier penetration .

What purification methods are effective post-synthesis?

Q. Basic Purification Strategies

  • Recrystallization : Use ethanol or 2-propanol for high-purity yields (>95%) .
  • Column Chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to separate regioisomers .

How can SAR studies enhance sigma receptor antagonism?

Q. Advanced SAR Design

  • Pyrazole Modifications : Replace 4-bromo with electron-withdrawing groups (e.g., CF₃) to enhance σ₁ receptor binding affinity .
  • Morpholine Substitutions : Introduce sp³-hybridized nitrogen (e.g., piperazine) to improve metabolic stability while retaining antagonism .
  • In Vitro Screening : Use guinea pig σ₂ receptor binding assays to assess selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.